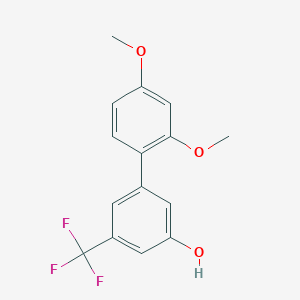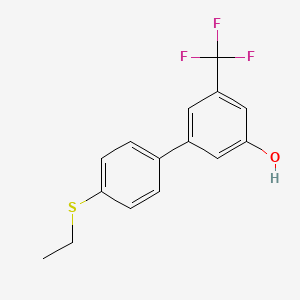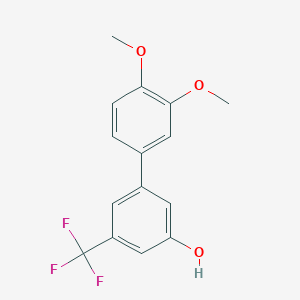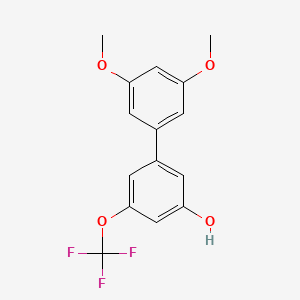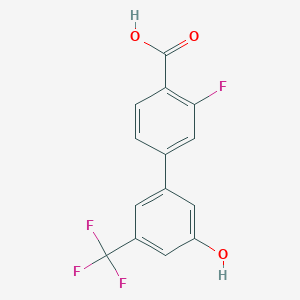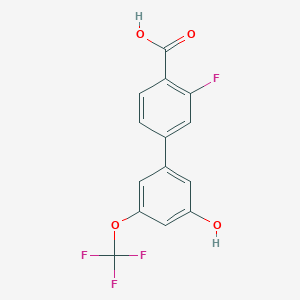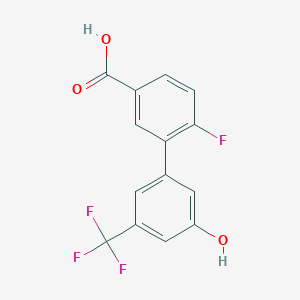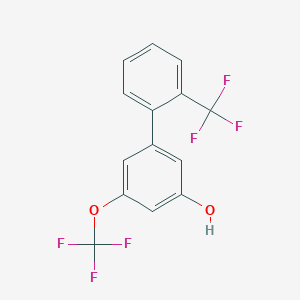
MFCD18316385
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “MFCD18316385” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “MFCD18316385” involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring high yields and consistent quality. The preparation method is simple and suitable for industrial-scale production, making it feasible for widespread use .
Análisis De Reacciones Químicas
Types of Reactions: “MFCD18316385” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products. For example, oxidation reactions may involve the use of water radical cations under ambient conditions .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
“MFCD18316385” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for its potential therapeutic properties and interactions with biological molecules. In medicine, “this compound” is explored for its potential as a drug candidate, particularly in the treatment of specific diseases. Additionally, it has industrial applications in the production of advanced materials and chemicals .
Mecanismo De Acción
The mechanism of action of “MFCD18316385” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed mechanism of action is studied to understand its therapeutic potential and optimize its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to “MFCD18316385” include those with similar molecular structures and reactivity. Examples of similar compounds can be found using ligand similarity search tools, which identify compounds based on their physico-chemical properties .
Uniqueness: “this compound” is unique due to its specific molecular structure and the range of reactions it undergoes. Its distinct properties make it valuable for various scientific and industrial applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-3-2-8(6-12(13)15)9-4-10(14(16,17)18)7-11(19)5-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHOWQIYDIYRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686682 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-31-8 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
